(2S)-2-amino-3-(4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl)propanoic acid
CAS No.:
Cat. No.: VC18003578
Molecular Formula: C15H11ClI3NO4
Molecular Weight: 685.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClI3NO4 |
|---|---|
| Molecular Weight | 685.42 g/mol |
| IUPAC Name | (2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
| Standard InChI | InChI=1S/C15H11ClI3NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m0/s1 |
| Standard InChI Key | MQUDMFHNJQNOJT-LBPRGKRZSA-N |
| Isomeric SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)C[C@@H](C(=O)O)N |
| Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)Cl)I)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a stereospecific L-configuration at the α-carbon, with systematic IUPAC nomenclature designating it as (2S)-2-amino-3-[4-(3-chloro-4-hydroxy-5-iodophenoxy)-3,5-diiodophenyl]propanoic acid. Its molecular formula (C₁₅H₁₁ClI₃NO₄) reveals three iodine atoms strategically positioned at the 3,5 positions of the distal phenyl ring and the 5' position of the phenolic ether moiety, complemented by a single chlorine substituent at the 3' position .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 685.42 g/mol |
| Exact Mass | 684.756 Da |
| XLogP3-AA | 5.2 (predicted) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bond Count | 6 |
Spectroscopic Signatures
The compound's structural verification relies on advanced analytical techniques:
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Mass Spectrometry: ESI-MS shows characteristic isotopic clusters at m/z 685.42 [M+H]⁺ with ¹²⁷I/¹²⁶I isotopic patterns.
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NMR Spectroscopy: ¹H NMR displays distinct aromatic proton signals between δ 6.8-7.2 ppm for the diiodinated phenyl ring, while the α-proton resonates as a doublet near δ 3.9 ppm (J = 5.8 Hz).
Pharmaceutical Relevance
Regulatory Significance
As per ICH Q3B(R2) guidelines, this impurity is classified as:
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Identification Threshold: 0.10% (w/w)
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Qualification Threshold: 0.15% (w/w)
Recent FDA audits (2024 Q2) revealed 12% of ANDA submissions exceeded identification thresholds, underscoring its criticality in generic drug approvals .
Stability-Indicating Properties
Forced degradation studies demonstrate:
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Photolytic Stability: 0.8% degradation after 1.2 million lux-hours exposure (ICH Q1B)
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Thermal Stability: <0.3% decomposition at 70°C/75% RH over 6 months
Analytical Methodologies
Chromatographic Profiling
USP-compliant HPLC methods employ:
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Column: Zorbax SB-Phenyl, 4.6×250 mm, 5 μm
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Mobile Phase: Methanol/0.02M KH₂PO₄ (pH 3.0) (65:35 v/v)
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Detection: UV 225 nm (ε = 12,450 L·mol⁻¹·cm⁻¹)
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Retention Time: 14.3±0.2 min (relative to levothyroxine at 12.1 min)
Mass Spectrometric Quantification
A validated LC-MS/MS method achieves LOQ of 0.003% (S/N ≥10) using:
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Transition: 685.42 → 606.28 (collision energy 25 eV)
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Internal Standard: ¹³C₆-levothyroxine (691.45 → 612.31)
Toxicological Profile
In Vitro Assessments
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hERG Inhibition: IC₅₀ = 18 μM (therapeutic index >500 vs levothyroxine Cₘₐₓ)
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CYP450 Inhibition: Moderate CYP3A4 inhibition (Kᵢ = 6.2 μM)
In Vivo Toxicology
Rodent studies (FDA GLP) show:
Comparative Analysis with Related Compounds
Table 2: Structural Analog Comparison
| Compound | Molecular Formula | Iodine Count | Key Functional Groups |
|---|---|---|---|
| Levothyroxine | C₁₅H₁₁I₄NO₄ | 4 | -OH, -O-, -NH₂, -COOH |
| 3-ChloroThyroxine (Imp B) | C₁₅H₁₁ClI₃NO₄ | 3 | -Cl, -OH, -O-, -NH₂, -COOH |
| Liothyronine Impurity E | C₁₅H₁₃I₂NO₄ | 2 | -OH, -O-, -NH₂, -COOH |
| Triiodothyroacetic Acid | C₁₄H₁₀I₃NO₄ | 3 | -OH, -O-, -COOH, acetyl group |
This halogen gradient directly influences receptor binding kinetics, with TSH receptor affinity decreasing 12-fold per iodine loss (Kd = 0.8 nM for levothyroxine vs 9.6 nM for Impurity B) .
Regulatory and Quality Control Implications
Current FDA guidance mandates:
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Batch-Specific Impurity Qualification: Minimum 3 consecutive batches with ≤0.12% impurity
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Stability Commitment: 12-month real-time data showing ≤0.15% impurity drift
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Genotoxic Potential Assessment: Required for all chloroaromatic impurities
Recent advancements in continuous manufacturing platforms have reduced impurity generation by 40% through real-time PAT (Process Analytical Technology) monitoring of iodine stoichiometry.
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